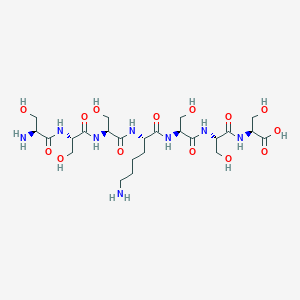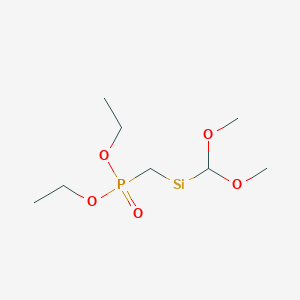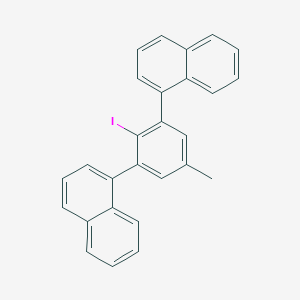
1,1'-(2-Iodo-5-methyl-1,3-phenylene)dinaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(2-Iodo-5-methyl-1,3-phenylene)dinaphthalene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a central phenylene ring substituted with an iodine atom and a methyl group, flanked by two naphthalene units
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2-Iodo-5-methyl-1,3-phenylene)dinaphthalene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-iodo-5-methylbenzene and naphthalene.
Coupling Reaction: The key step involves a coupling reaction between 2-iodo-5-methylbenzene and naphthalene. This can be achieved using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, under appropriate conditions.
Reaction Conditions: The reaction is typically carried out in the presence of a palladium catalyst, a base (e.g., potassium carbonate), and a solvent (e.g., toluene) at elevated temperatures (e.g., 80-100°C).
Industrial Production Methods
Industrial production of 1,1’-(2-Iodo-5-methyl-1,3-phenylene)dinaphthalene may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1’-(2-Iodo-5-methyl-1,3-phenylene)dinaphthalene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered electronic properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can introduce new functional groups.
Scientific Research Applications
1,1’-(2-Iodo-5-methyl-1,3-phenylene)dinaphthalene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound can be used in the development of fluorescent probes and imaging agents for biological studies.
Industry: It can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1,1’-(2-Iodo-5-methyl-1,3-phenylene)dinaphthalene depends on its specific application
Binding to Receptors: The compound can bind to specific receptors or enzymes, modulating their activity.
Electron Transfer: In electronic applications, the compound can participate in electron transfer processes, influencing the performance of devices.
Fluorescence: In biological imaging, the compound can exhibit fluorescence, allowing for visualization of cellular structures.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-(2-Bromo-5-methyl-1,3-phenylene)dinaphthalene
- 1,1’-(2-Chloro-5-methyl-1,3-phenylene)dinaphthalene
- 1,1’-(2-Fluoro-5-methyl-1,3-phenylene)dinaphthalene
Uniqueness
1,1’-(2-Iodo-5-methyl-1,3-phenylene)dinaphthalene is unique due to the presence of the iodine atom, which imparts distinct reactivity and electronic properties compared to its bromine, chlorine, and fluorine analogs
Properties
CAS No. |
824395-62-2 |
|---|---|
Molecular Formula |
C27H19I |
Molecular Weight |
470.3 g/mol |
IUPAC Name |
1-(2-iodo-5-methyl-3-naphthalen-1-ylphenyl)naphthalene |
InChI |
InChI=1S/C27H19I/c1-18-16-25(23-14-6-10-19-8-2-4-12-21(19)23)27(28)26(17-18)24-15-7-11-20-9-3-5-13-22(20)24/h2-17H,1H3 |
InChI Key |
AGWAKPIENQYUEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C2=CC=CC3=CC=CC=C32)I)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


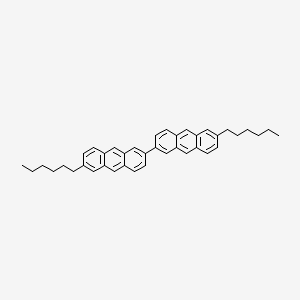
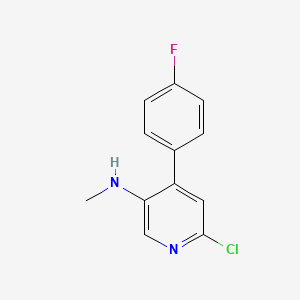
![4-[Bis(2-chloroethyl)amino]-3-hydroxybutanoic acid](/img/structure/B14214895.png)

![[(Cholestan-3-yl)oxy]methanol](/img/structure/B14214910.png)
![1H-Benzimidazole, 5-chloro-2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14214919.png)

![2-[E-2-(4-Diethylaminomethyl-phenyl)-vinyl]-benzoic acid](/img/structure/B14214926.png)
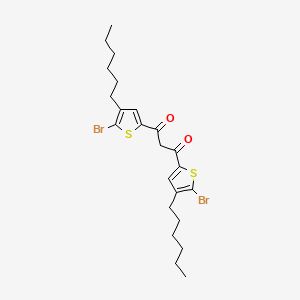
![Phosphonic acid, [[(trans-4-methylcyclohexyl)amino]carbonyl]-](/img/structure/B14214943.png)
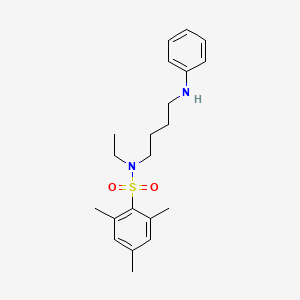
![3-Isoxazolecarboxylic acid,4-amino-5-[3-[(1E)-3-[3-hydroxy-2-(methoxycarbonyl)phenoxy]-1-propen-1-yl]phenyl]-](/img/structure/B14214961.png)
